molecular formula C10H9NO6 B13598833 3-(5-Methoxy-2-nitrophenyl)-2-oxopropanoic acid CAS No. 82204-34-0

3-(5-Methoxy-2-nitrophenyl)-2-oxopropanoic acid

Cat. No.: B13598833
CAS No.: 82204-34-0
M. Wt: 239.18 g/mol
InChI Key: YYBSGOFFQARTPP-UHFFFAOYSA-N
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Description

3-(5-Methoxy-2-nitrophenyl)-2-oxopropanoic acid is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a nitro group, and a phenyl ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxy-2-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of 5-methoxy-2-nitrophenylacetic acid. One common method includes the following steps:

    Nitration: 5-methoxy-2-nitrophenylacetic acid is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

    Oxidation: The nitrated product is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-2-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo further oxidation to form more complex derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: 3-(5-Amino-2-nitrophenyl)-2-oxopropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation state derivatives.

Scientific Research Applications

3-(5-Methoxy-2-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Methoxy-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity. The phenyl ring provides a stable framework for these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-nitrophenylacetic acid
  • 2-Methoxy-5-nitrophenol
  • 5-Methoxy-2-nitroaniline

Uniqueness

3-(5-Methoxy-2-nitrophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups and its propanoic acid backbone. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

82204-34-0

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

3-(5-methoxy-2-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9NO6/c1-17-7-2-3-8(11(15)16)6(4-7)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

YYBSGOFFQARTPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CC(=O)C(=O)O

Origin of Product

United States

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